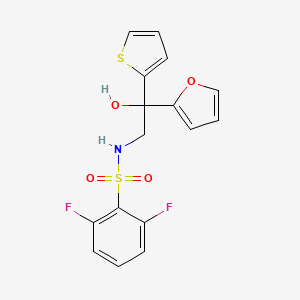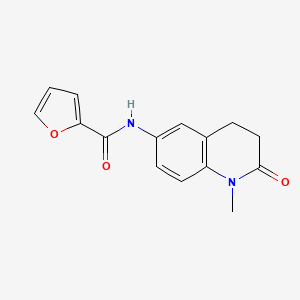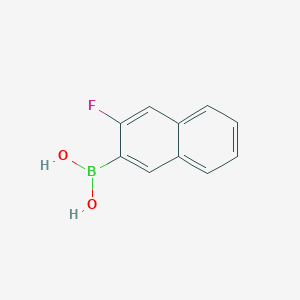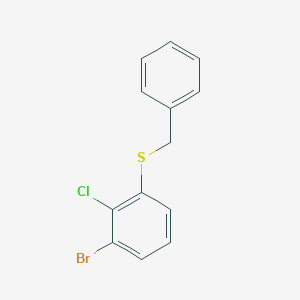![molecular formula C14H15ClN2O B2526390 2-(4-Chlorophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one CAS No. 946385-24-6](/img/structure/B2526390.png)
2-(4-Chlorophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one is a spirocyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. Spiro compounds, characterized by their rigid and compact structures, often exhibit diverse pharmacological properties, making them valuable in drug discovery and development .
Mechanism of Action
Target of Action
Many compounds with a similar structure to “2-(4-Chlorophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one” are known to interact with various receptors in the body. For example, indole derivatives, which also contain a benzopyrrole nucleus, have been found to bind with high affinity to multiple receptors .
Mode of Action
The interaction of these compounds with their targets often leads to changes in cellular function. For instance, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
These compounds can affect various biochemical pathways. For example, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Result of Action
The molecular and cellular effects of these compounds’ actions can vary widely depending on their specific targets and modes of action. For example, some indole derivatives have shown inhibitory activity against various viruses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one typically involves multicomponent reactions. One common method includes the reaction of 1-methylpiperidin-4-one with 2-amino-4-methoxy-6-methyl-1,3,5-triazine and thiosemicarbazide under microwave-assisted conditions. This method is preferred due to its efficiency, higher yields, and shorter reaction times compared to conventional methods .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other reducible groups within the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(4-Chlorophenyl)-1,3-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
8-Methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine: Another spirocyclic compound with potential biological activities.
4-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine: Known for its antibacterial and anticancer properties.
Uniqueness
2-(4-Chlorophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one stands out due to its specific structural features, such as the presence of a chlorophenyl group, which may enhance its biological activity and specificity. Its unique spirocyclic structure also contributes to its stability and potential as a drug candidate .
Properties
IUPAC Name |
2-(4-chlorophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c15-11-6-4-10(5-7-11)12-16-13(18)14(17-12)8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMWDGATBNHLHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)NC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-methylphenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2526313.png)
![2-chloro-N-[1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2526314.png)








![5-(o-tolyloxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B2526326.png)
